Phenylmethyl ester
Overview
Description
Phenylmethyl ester, also known as Acetic acid, phenylmethyl ester, is a chemical compound with the formula C9H10O2 . It has a molecular weight of 150.1745 . It is also known by other names such as Acetic acid, benzyl ester; α-Acetoxytoluene; Benzyl acetate; Benzyl ethanoate; NCI-C06508; Benzylester kyseliny octove; Phenylmethyl acetate; Benzyl ester of acetic acid .
Synthesis Analysis
Esters, including Phenylmethyl ester, can be synthesized from carboxylic acids and alcohols . This process is known as esterification . The reaction involves the carboxylic acid and alcohol combining together, losing a molecule of water in the process . Another method of synthesizing esters is through the reaction of acid chlorides or acid anhydrides with alcohols .Molecular Structure Analysis
The molecular structure of Phenylmethyl ester can be represented by the InChI string: InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving esters, such as Phenylmethyl ester, are diverse. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . Esters can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Esters are polar but do not engage in hydrogen bonding, so they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Safety And Hazards
Future Directions
The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The synthesis of esters by photocatalytic strategies is becoming more popular in the photochemical field . Future research may focus on improving these strategies and exploring new methods for ester synthesis .
properties
IUPAC Name |
benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDECUSDQMXVUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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